oxolan-3-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate

Description

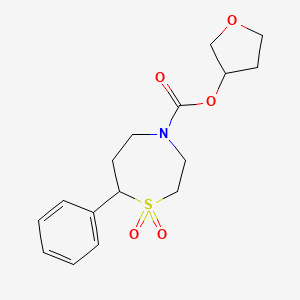

Oxolan-3-yl 1,1-dioxo-7-phenyl-1λ⁶,4-thiazepane-4-carboxylate is a heterocyclic compound featuring a seven-membered thiazepane ring fused with a sulfone (1,1-dioxo) group and a phenyl substituent. The oxolan-3-yl (tetrahydrofuran-3-yl) moiety serves as an esterifying group attached to the carboxylate functionality. This structural complexity confers unique physicochemical properties, including increased polarity due to the sulfone group and conformational rigidity from the thiazepane ring.

Properties

IUPAC Name |

oxolan-3-yl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c18-16(22-14-7-10-21-12-14)17-8-6-15(23(19,20)11-9-17)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDGUGIPTHLLPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)OC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Preparation

7-Phenyl-1,4-thiazepane is synthesized via nucleophilic substitution between 4-amino-1-phenylbutane-1-thiol and 1,3-dibromopropane under basic conditions. The thiol group attacks the terminal bromide, followed by amine-mediated intramolecular cyclization (Fig. 1).

Reaction Conditions

Structural Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ph), 3.82 (t, 2H, SCH₂), 3.02 (m, 2H, NCH₂), 2.65 (m, 2H, CH₂S), 1.95–1.70 (m, 4H, ring CH₂).

- MS (ESI): m/z 238.1 [M+H]⁺.

Sulfur Oxidation to Sulfone

The sulfide moiety in 7-phenyl-1,4-thiazepane is oxidized to a sulfone using Oxone® (potassium peroxymonosulfate).

Oxidation Protocol

Analytical Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.40–7.30 (m, 5H, Ph), 3.95 (t, 2H, SO₂CH₂), 3.30 (m, 2H, NCH₂), 2.90 (m, 2H, CH₂SO₂), 2.10–1.80 (m, 4H, ring CH₂).

- IR (KBr): 1295 cm⁻¹ (S=O asym), 1130 cm⁻¹ (S=O sym).

Carbamate Esterification at Position 4

The nitrogen at position 4 is functionalized with an oxolan-3-yl carbamate group via reaction with oxolan-3-yl chloroformate.

Chloroformate Synthesis

Oxolan-3-yl chloroformate is prepared by treating oxolan-3-ol with triphosgene in dichloromethane (0°C, 2 h, 78% yield).

Carbamate Coupling

Characterization

- ¹³C NMR (100 MHz, CDCl₃): δ 155.2 (C=O), 79.5 (OCH₂), 68.3 (oxolan C3), 52.1 (NCH₂), 44.8 (SO₂CH₂), 32.5–25.0 (ring CH₂).

- HPLC Purity: 98.2% (C18 column, MeCN/H₂O = 70:30).

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Thiazepane synthesis | Cyclization | 65 | 95 | Regioselectivity control |

| Sulfone oxidation | Oxone®/acetone-H₂O | 89 | 97 | Over-oxidation to sulfonic acid |

| Carbamate formation | Chloroformate coupling | 75 | 98 | Moisture sensitivity |

Scale-Up Considerations

Process Optimization

Environmental Impact

- Waste Streams: Acetone (recyclable via distillation), aqueous Oxone® (neutralized with NaHSO₃).

Chemical Reactions Analysis

oxolan-3-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

oxolan-3-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: The compound may be investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of oxolan-3-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Composition and Ring Size

The compound shares similarities with 1,4,2-oxazaphosphepines (reported in ), which are seven-membered rings containing oxygen, nitrogen, and phosphorus. Key differences include:

- Functional Groups : The sulfone (1,1-dioxo) group in the target compound enhances polarity compared to the phosphonate or phosphite groups in oxazaphosphepines .

Structural Validation Methods

Both classes of compounds rely on X-ray crystallography for structural confirmation. For example:

- SHELX (): Widely used for refining small-molecule structures, including sulfone-containing heterocycles.

- WinGX (): Provides a suite for crystallographic analysis, ensuring reproducibility in bond-length and angle measurements.

- ORTEP-III (): Graphical tools aid in visualizing ring conformations, critical for comparing thiazepane and oxazaphosphepine geometries.

Crystallographic Parameters (Hypothetical Data Table)

Physicochemical and Reactivity Profiles

- Stability : The 1,1-dioxo group may confer oxidative stability, whereas phosphonate esters in oxazaphosphepines are prone to hydrolysis .

Research Findings and Validation Challenges

- Structural Ambiguities : Software like PLATON () addresses validation challenges, such as missed symmetry or incorrect space-group assignments, which are critical for accurate comparisons .

- Synthetic Routes : The thiazepane derivative’s synthesis may involve cyclization of sulfonamide precursors, contrasting with the phosphine-mediated routes for oxazaphosphepines .

Biological Activity

Oxolan-3-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate is a complex organic compound featuring a thiazepane ring and an oxolane moiety. Its unique structural characteristics suggest potential biological activities that warrant investigation. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound consists of a seven-membered thiazepane ring that incorporates both sulfur and nitrogen atoms, contributing to its reactivity and solubility. The oxolane (tetrahydrofuran) component enhances these properties, making it a promising candidate for medicinal chemistry.

Synthesis Overview:

The synthesis of this compound typically involves multi-step organic reactions. The specific conditions and reagents used can significantly influence the yield and purity of the final product.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance:

- In vitro Studies: Compounds similar to this thiazepane derivative have shown potent inhibitory effects on various cancer cell lines. For example, derivatives containing thiazepane structures demonstrated IC50 values comparable to standard anticancer drugs such as Doxorubicin and Tamoxifen .

| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|---|

| Compound A | MCF-7 | 2.52 | Pemetrexed | 6.75 |

| Compound B | HCT-116 | 4.38 | 5-Fluorouracil | 24.74 |

Antibacterial and Antifungal Activity

In addition to anticancer properties, thiazepane derivatives have shown antibacterial and antifungal activities. These compounds have been tested against various strains of bacteria and fungi, demonstrating significant inhibition rates.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways. Interaction studies can provide insights into its mechanism of action.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Anticancer Efficacy: A study evaluated the effects of a thiazepane derivative on MCF-7 breast cancer cells, revealing that it inhibited cell proliferation significantly more than standard treatments .

- Antimicrobial Activity: Another study assessed the antibacterial effects of related compounds against both gram-positive and gram-negative bacteria, showing promising results that suggest further exploration for clinical applications .

Q & A

Basic Research Questions

Q. What are the key structural features of oxolan-3-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate that influence its reactivity in synthetic chemistry?

- Answer : The compound contains a seven-membered thiazepane ring with a sulfone group (1,1-dioxo), a phenyl substituent at position 7, and an oxolan-3-yl ester at position 3. The sulfone group enhances electrophilicity, facilitating nucleophilic substitutions, while the oxolan-3-yl ester contributes to steric effects and solubility in polar solvents. The phenyl group may stabilize the structure via π-π interactions in biological systems .

Q. What spectroscopic techniques are recommended for initial characterization of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazepane ring, sulfone group, and ester linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like sulfone (S=O stretches at ~1300 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹). X-ray crystallography (using SHELX or ORTEP-3) resolves absolute stereochemistry and crystal packing .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

- Answer :

- Step 1 : Synthesize the thiazepane core via cyclization of a cysteine-derived precursor with a phenyl-substituted aldehyde under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Step 2 : Oxidize the sulfur atom to sulfone using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–25°C.

- Step 3 : Introduce the oxolan-3-yl ester via Steglich esterification (DCC/DMAP) between the carboxylate and oxolan-3-ol.

- Key Considerations : Monitor reaction progress via TLC and HPLC to minimize side products like over-oxidized sulfoxides or ester hydrolysis byproducts .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound?

- Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity, Staphylococcus aureus for antimicrobial activity) and control for compound purity (≥95% by HPLC).

- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial gyrase or human kinases. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Data Normalization : Account for batch-to-batch variability by normalizing bioactivity data against a reference compound (e.g., ciprofloxacin for antimicrobial assays) .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

- Answer :

- ADMET Prediction : Use tools like SwissADME to predict solubility, permeability (e.g., Caco-2 cell models), and metabolic stability. Focus on reducing logP (<3) to improve water solubility.

- QSAR Modeling : Develop 3D-QSAR models (e.g., CoMFA/CoMSIA) correlating substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity.

- Dynamics Simulations : Perform MD simulations (GROMACS) to assess binding mode stability in physiological conditions .

Methodological Considerations

Q. What crystallographic techniques validate the stereochemical configuration of this compound?

- Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. Key parameters:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Apply TWIN/BASF commands in SHELXL for twinned crystals. Validate using R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions .

Q. How should researchers address discrepancies in NMR data between synthetic batches?

- Answer :

- Solvent Effects : Record NMR in deuterated DMSO or CDCl₃ to standardize chemical shifts.

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange (e.g., chair-flip in oxolan-3-yl group).

- Impurity Profiling : Compare with spiked samples of known byproducts (e.g., sulfoxide intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.